

A Comparative Review of Hyperforin Dicyclohexylammonium Salt Studies for Researchers

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Compound of Interest

Compound Name: *Hyperforin dicyclohexylammonium salt*

Cat. No.: B608025

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Hyperforin dicyclohexylammonium (DCHA) salt, a stable derivative of the primary active constituent of St. John's wort (*Hypericum perforatum*), has garnered significant attention in the scientific community for its diverse pharmacological activities.^{[1][2]} This guide provides a comprehensive comparison of key findings from various studies on Hyperforin DCHA salt, presenting quantitative data, experimental protocols, and visual summaries of its mechanisms and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Pharmacological Activities and Quantitative Data

Hyperforin DCHA salt exhibits a broad spectrum of biological effects, including antidepressant, anti-inflammatory, anticancer, and neuroprotective properties.^{[1][2][3]} The primary mechanism of action for its antidepressant and anxiolytic effects is attributed to its role as an activator of the transient receptor potential canonical 6 (TRPC6) ion channel.^{[4][5]} Activation of TRPC6 leads to an influx of sodium and calcium ions, which in turn inhibits the reuptake of several neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate.^{[4][6][7]}

Below is a summary of the quantitative data from various in vitro studies, highlighting the potency of Hyperforin DCHA salt in different experimental models.

Activity	Model System	Parameter	Value	Reference
Anti-inflammatory	Human Astrocytoma Cells (U373MG)	IC50 (IL-6 Release Inhibition)	1.6 μ M	[8]
Human Polymorphonuclear Neutrophils	IC50 (Chemotaxis & Chemoinvasion)	1 μ M	[4]	
Human Dermal Microvascular Endothelial Cells (HDMEC)	IC50 (Inhibition of tube formation and proliferation)	3.7 μ mol/L	[1]	
Anticancer	Human Cervical Cancer (HeLa)	IC50	3.2 - 64.1 μ M	[9]
Human Malignant Melanoma (A375)	IC50	3.2 - 64.1 μ M	[9]	
Human Hepatocellular Carcinoma (HepG2)	IC50	3.2 - 64.1 μ M	[9]	
Human Breast Cancer (MCF-7)	IC50	3.2 - 64.1 μ M	[9]	
Human Non-small Cell Lung Cancer (A549)	IC50	3.2 - 64.1 μ M	[9]	
Human Chronic Myeloid Leukemia (K562)	IC50	3.2 - 64.1 μ M	[9]	
Human Adriamycin-	IC50	3.2 - 64.1 μ M	[9]	

resistant K562
(K562/ADR)

Murine Colon
Carcinoma (C-
26)

IC50

5 to 8 µmol/L

[\[10\]](#)

Murine
Melanoma (B16-
LU8)

IC50

5 to 8 µmol/L

[\[10\]](#)

Human
Fibrosarcoma
(HT-1080)

IC50

5 to 8 µmol/L

[\[10\]](#)

Enzyme
Inhibition

Leukocyte
Elastase

IC50

3 µmol/L

[\[10\]](#)

Microsomal
Prostaglandin E2
Synthase-1
(mPGES-1)

IC50

1 µM

[\[11\]](#)

Cytochrome
P450 2D6
(CYP2D6)

IC50

10 µg/ml

[\[11\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Inhibition of Interleukin-6 (IL-6) Release in U373MG Cells[\[8\]](#)

- Cell Culture: Human astrocytoma U373MG cells were cultured under standard conditions.
- Treatment: Cells were pre-incubated with varying concentrations of Hyperforin DCHA salt or vehicle (DMSO 0.2%) for 4 hours.

- **Stimulation:** Following pre-incubation, cells were stimulated with substance P (3 nM), IL-1 β (1 ng/mL), or lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce IL-6 release.
- **Quantification:** The concentration of IL-6 in the cell supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Antiproliferative and Apoptosis Assays in HepG2 Cells[9]

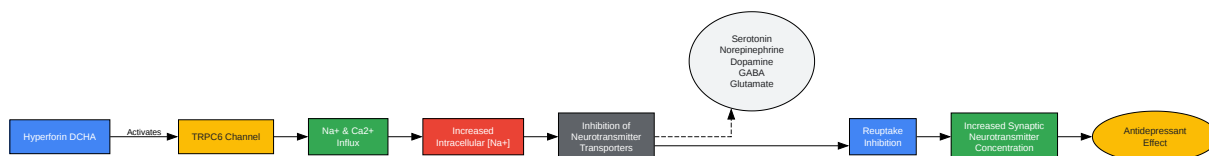
- **Cell Culture:** Human hepatocellular carcinoma HepG2 cells were maintained in appropriate culture media.
- **Antiproliferative Assay:** The antiproliferative activity of Hyperforin DCHA salt was determined using a standard cell viability assay (e.g., MTT or SRB assay) after a defined incubation period.
- **Cell Cycle Analysis:**
 - HepG2 cells were plated and treated with Hyperforin DCHA salt for 48 hours.
 - Cells were harvested, washed with PBS, and fixed in ethanol overnight at 4°C.
 - Fixed cells were washed, resuspended in PBS, and treated with RNase (100 mg/ml) for 1 hour at 37°C.
 - Propidium iodide (PI) was added to a final concentration of 0.05 mg/ml and incubated for 30 minutes in the dark.
 - DNA content was analyzed by flow cytometry to determine the cell cycle distribution.
- **Apoptosis Staining:**
 - Apoptosis was assessed using 4',6-diamidino-2-phenylindole (DAPI) staining and Annexin V-FITC/PI double-labeling.

- Treated cells were stained according to the manufacturers' protocols and analyzed by fluorescence microscopy or flow cytometry.

Visualizing Mechanisms and Workflows

Signaling Pathway of Hyperforin DCHA Salt's Antidepressant Action

The following diagram illustrates the proposed mechanism of action for the antidepressant effects of Hyperforin DCHA salt, starting from the activation of TRPC6 channels.

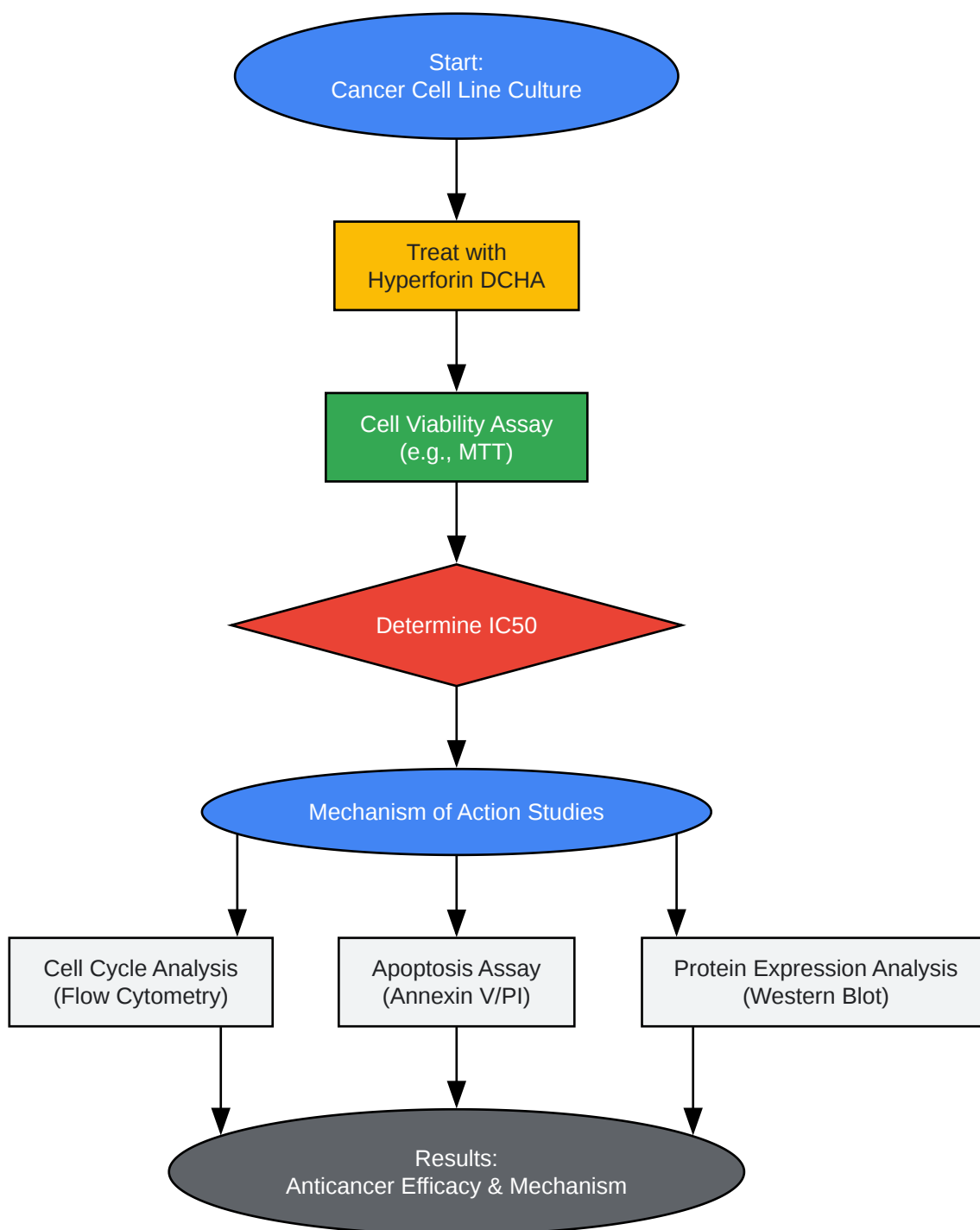


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Caption: Mechanism of Hyperforin DCHA's antidepressant effect.

Experimental Workflow for Anticancer Activity Assessment

This diagram outlines a typical experimental workflow for evaluating the anticancer properties of Hyperforin DCHA salt in vitro.



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Caption: Workflow for in vitro anticancer evaluation.

In conclusion, Hyperforin DCHA salt is a multifaceted compound with significant therapeutic potential. The data and protocols summarized in this guide offer a valuable resource for

researchers interested in exploring its various pharmacological applications. Further investigation into its in vivo efficacy and safety profiles is warranted to translate these promising preclinical findings into clinical applications.

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